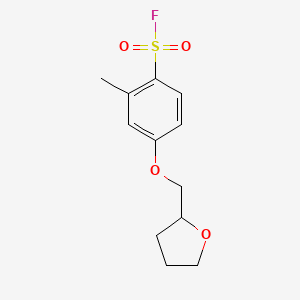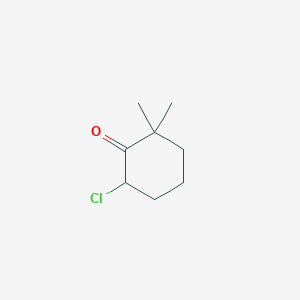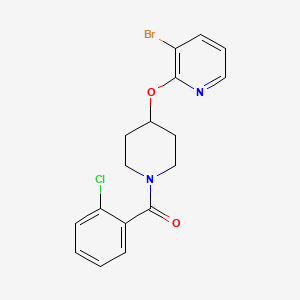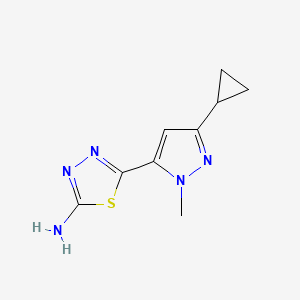![molecular formula C12H10N4 B2411079 2-Metil-7-(4-piridinil) pirazolo[1,5-a]pirimidina CAS No. 861209-64-5](/img/structure/B2411079.png)
2-Metil-7-(4-piridinil) pirazolo[1,5-a]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of nitrogen ring junction heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are significant in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . The procedure offers multisubstituted pyrazolo[1,5-a]pyrimidines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
The molecular formula of “2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” is C12H10N4 . Its molecular weight is 210.23 g/mol . The InChI string is InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11 (16 (12)15-9)10-2-5-13-6-3-10/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles . Mechanistic studies have shown that the dual C(sp3)–H bond functionalization of inactive ketones is required for the formation of the title compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” include a molecular weight of 210.23 g/mol , a XLogP3-AA of 1.3 , and a topological polar surface area of 43.1 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Aplicaciones Científicas De Investigación
- Los derivados de PP se han identificado como compuestos estratégicos para aplicaciones ópticas. Sus propiedades fotofísicas sintonizables, metodología sintética más simple e intensidades de emisión en estado sólido los hacen valiosos para estudiar procesos intracelulares, quimiosensores y materiales orgánicos .
- Se sintetizó y se cribaron para actividad antibacteriana una biblioteca de derivados de pirazolo[3,4-d]pirimidina. Los compuestos a27 y a28 exhibieron mayor actividad antibacteriana que los medicamentos estándar contra bacterias Gram-negativas y Gram-positivas .
- Los andamios de PP se han explorado por su potencial como inhibidores de CDK2, que se dirigen selectivamente a las células tumorales. Estos compuestos son prometedores en el tratamiento del cáncer .
- El monastrol, un importante quimioterapéutico para el cáncer, actúa como un inhibidor de la kinesina mitótica. Su síntesis se ha logrado utilizando el promotor de ácido de Lewis Yb(OTf)3 .
Sondas fluorescentes y agentes de imagenología
Agentes antibacterianos
Terapéutica del cáncer
Inhibición de la kinesina mitótica
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behavior or state.
Biochemical Pathways
The compound’s photophysical properties suggest that it may affect pathways related to light absorption and emission .
Pharmacokinetics
The compound’s solubility in green solvents suggests that it may have good bioavailability.
Result of Action
The compound’s photophysical properties suggest that it may cause changes in light absorption and emission at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. For instance, the compound’s photophysical properties can be tuned by changing the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action and efficacy could be influenced by the presence of different electron-donating groups in its environment.
Propiedades
IUPAC Name |
2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11(16(12)15-9)10-2-5-13-6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXYVHOQERUNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)



